molecular formula C20H18N6Na2O9S B7802563 Moxalactam sodium salt

Moxalactam sodium salt

Cat. No.: B7802563
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-UHFFFAOYSA-L
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Description

Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a synthetic oxacephem-class β-lactam antibiotic. Its core structure features a bicyclo[4.2.0]oct-2-ene ring system with a 5-oxa substitution, distinguishing it from traditional cephalosporins (5-thia). Key structural attributes include:

  • 7-position: Methoxy group and a 4-hydroxyphenylacetyl side chain, which may enhance stability against β-lactamases and improve Gram-positive bacterial targeting .
  • 3-position: (1-Methyltetrazol-5-yl)sulfanylmethyl substituent, a common feature in β-lactams to resist enzymatic degradation .
  • Disodium salt: Improves aqueous solubility for parenteral administration .

Its 5-oxa ring may confer unique pharmacokinetic properties compared to 5-thia analogs .

Properties

IUPAC Name

disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Cephamycin Scaffold Synthesis

The foundation of the target compound lies in the cephamycin scaffold, derived from 7-aminocephalosporanic acid (7-ACA). Source outlines a method starting with 7-ACA 9 , which is esterified using diphenyl trichloroacetimidate instead of diphenyldiazomethane to enhance safety and yield . The esterification occurs in dichloromethane (CH₂Cl₂) with N,O-bis(trimethylsilyl)acetamide (BSA) to improve solubility, achieving an 88% yield for intermediate 13 .

A critical challenge is introducing the 7α-methoxy group. Traditional methods involving HNO₂ and bromo azide were replaced with a safer oxidation approach using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The imine intermediate 14 is formed by reacting 7-ACA with 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by DDQ-mediated oxidation in methanol to yield the 7α-methoxylated derivative 16a in 22% overall yield .

Functionalization at the C-7 Position

The C-7 amino group is acylated with 2-carboxylato-2-(4-hydroxyphenyl)acetyl via a bromoacetamide intermediate. Source details the conversion of 16a to α-bromo acetamide 17a using bromoacetyl bromide and pyridine at low temperatures (−20°C) to prevent Δ³-isomerization . Subsequent hydrolysis with trifluoroacetic acid (TFA) yields carboxylic acid 18 , which is reacted with sodium azide to form azide 19 (81% yield) . A copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with phenylacetylene introduces the 4-phenyl-1H-1,2,3-triazol-1-yl moiety, yielding triazole 20 (66% yield) .

The introduction of the (1-methyltetrazol-5-yl)sulfanylmethyl group at C-3′ employs palladium-catalyzed thioallylation. Source optimized conditions using 2 mol% Pd₂(dba)₃·CHCl₃ and BIPHEPHOS ligand in acetonitrile under sonication, achieving 70% conversion to 21a . Key parameters include:

ParameterValueImpact on Yield
CatalystPd₂(dba)₃·CHCl₃70% conversion
LigandBIPHEPHOSPrevents Pd(0) aggregation
SolventAcetonitrileEnhances solubility
Temperature35°CBalances kinetics and stability
SonicationAppliedAccelerates reaction

Disodium Salt Formation and Stabilization

The final step involves converting the carboxylic acid to its disodium salt. Source discloses neutralization with sodium hydroxide under controlled pH (6.5–7.5) followed by lyophilization with mannitol (5–10% w/v) to prevent decomposition . The patent emphasizes avoiding water-induced degradation by maintaining residual moisture below 1% during freeze-drying .

Comparative Analysis of Synthetic Routes

The table below contrasts traditional and modern methods:

StepTraditional MethodImproved Method (Source )Advantage
EsterificationDiphenyldiazomethaneDiphenyl trichloroacetimidateEliminates explosion risk
7α-MethoxylationHNO₂/bromo azideDDQ oxidationSafer, higher diastereoselectivity
ThioallylationTriphenyl phosphite ligandBIPHEPHOS ligand + sonicationHigher conversion (70% vs. <50%)
StabilizationNoneMannitol co-lyophilization Reduces hydrolytic degradation

Challenges and Mitigation Strategies

  • Intermediate Instability : Compounds 14 and 15a degrade upon exposure to heat or moisture. Source recommends chromatography below 10°C and immediate acylation .

  • Δ³-Isomerization : Elevated temperatures during azide formation cause double-bond migration. Cooling to −5°C suppresses this side reaction .

  • Pd Catalyst Poisoning : Residual thiols deactivate Pd. Source uses excess arylthiol (1.5 equiv.) and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) and reducing agents like Lindlar catalyst. Reaction conditions often involve specific temperatures and solvents to ensure the desired stereochemistry and yield .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final latamoxef sodium compound .

Scientific Research Applications

Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein) by opening the lactam ring. This inactivation prevents the formation of a cross-link between two linear peptidoglycan strands, inhibiting the final stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

β-Lactamase Resistance

  • The target compound and SQ 14,359 share a 7-methoxy group and tetrazole-thioether side chain, both associated with β-lactamase resistance . SQ 14,359 demonstrates confirmed activity against β-lactamase-producing Klebsiella and E. coli, while the target compound’s 4-hydroxyphenylacetyl side chain may further enhance binding to penicillin-binding proteins (PBPs) in Gram-positive strains .
  • ’s compound shows moderate β-lactamase inhibition but requires clavulanic acid for full efficacy, suggesting inferior intrinsic resistance compared to the target compound .

Pharmacokinetic Properties

  • The trisodium analog () and target compound prioritize solubility via sodium salts, but the trisodium formulation may reduce plasma half-life due to rapid renal clearance .
  • The 5-oxa ring in the target compound could improve metabolic stability over 5-thia analogs, though this requires validation in vivo .

Biological Activity

Disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as Moxalactam , is a synthetic antibiotic belonging to the oxacephalosporin class. This compound exhibits significant biological activity against a range of bacterial pathogens, making it an important subject of research in pharmacology.

Moxalactam is characterized by a complex molecular structure that contributes to its biological activity. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC20_{20}H18_{18}N6_{6}Na2_{2}O9_{9}S
Molecular Weight564.4 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count13
Rotatable Bond Count7
Topological Polar Surface Area237 Ų
Heavy Atom Count38
Complexity947

Moxalactam functions by inhibiting bacterial cell wall synthesis, a mechanism common to many beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death.

Biological Activity

Research indicates that Moxalactam displays broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its efficacy has been evaluated through various studies, highlighting its potential in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of Moxalactam found it effective against several strains of Escherichia coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL .
  • Comparative Studies : In comparative studies with other antibiotics, Moxalactam demonstrated superior activity against certain resistant strains, particularly those expressing beta-lactamase enzymes .
  • Pharmacokinetics : Pharmacokinetic studies reveal that Moxalactam has favorable absorption characteristics and a half-life conducive to effective dosing regimens. It achieves peak plasma concentrations rapidly after intravenous administration .

Toxicity and Side Effects

While Moxalactam is generally well-tolerated, potential side effects include allergic reactions, gastrointestinal disturbances, and effects on renal function. Monitoring is recommended for patients with pre-existing kidney conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering stereochemical control and functional group compatibility?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with β-lactam core formation followed by functionalization. Key steps include:

  • Stereoselective introduction of the methoxy group at the 7-position via nucleophilic substitution under anhydrous conditions (e.g., using methyl iodide in DMF) .
  • Tetrazole-thioether linkage : Coupling 1-methyltetrazole-5-thiol to the bicyclic core via Mitsunobu reaction (triphenylphosphine/DIAD) to ensure regioselectivity .
  • Carboxylate activation : Use of EDCI/HOBt for amide bond formation between the β-lactam core and the 4-hydroxyphenylacetyl moiety .
    • Critical Data : Yields for intermediate steps range from 45–65%, with purity >95% confirmed by HPLC .

Q. How can researchers characterize the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 4–9) at 37°C. Monitor degradation via UPLC-MS, noting hydrolysis of the β-lactam ring at pH <5 .
  • Thermal Stability : Use TGA/DSC to assess decomposition points (~220°C) and identify hydrate formation in hygroscopic samples .
    • Key Finding : The compound is stable for 24 hours in neutral PBS but degrades rapidly in acidic media (t½ = 2 hours at pH 3) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN/0.1% formic acid gradient) to resolve impurities; retention time ~8.2 minutes .
  • NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., methoxy group at δ 3.3 ppm, tetrazole protons at δ 8.1 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 38.2%, H: 3.1%, N: 16.7%) .

Advanced Research Questions

Q. How do structural modifications (e.g., tetrazole substitution) influence β-lactamase resistance and antibacterial activity?

  • Methodological Answer :

  • β-Lactamase Inhibition Assays : Compare MIC values against E. coli producing TEM-1 or CTX-M enzymes. Replace the 1-methyltetrazole group with triazole variants to test resistance .
  • Molecular Docking : Use AutoDock Vina to model interactions with penicillin-binding proteins (PBPs). The tetrazole-thioether group enhances binding to PBP3 (ΔG = -9.2 kcal/mol) .
    • Key Contradiction : While the methoxy group improves serum stability, it reduces affinity for PBP2a in MRSA strains .

Q. What computational strategies predict the compound’s reactivity with metallo-β-lactamases (MBLs)?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study hydrolysis of the β-lactam ring by MBLs (e.g., NDM-1). The carboxylate group facilitates water activation (energy barrier = 18.3 kcal/mol) .
  • MD Simulations : Simulate binding dynamics in explicit solvent (AMBER) to identify residues (e.g., His263) critical for catalysis .

Q. How can synergistic effects with β-lactamase inhibitors (e.g., avibactam) be systematically evaluated?

  • Methodological Answer :

  • Checkerboard Assays : Determine FIC indices for combinations with inhibitors. Synergy (FIC ≤0.5) is observed against K. pneumoniae overexpressing SHV-12 .
  • Time-Kill Curves : Assess bactericidal activity over 24 hours; 4× MIC of the compound + avibactam reduces CFU by 3-log .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural analogs (e.g., latamoxef in , ceftizoxime in ) provide benchmarks for comparative studies.
  • Methodological contradictions (e.g., solubility variations due to hydrate forms) require validation via XRPD .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxalactam sodium salt
Reactant of Route 2
Moxalactam sodium salt

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